molecular formula C10H13NO3 B1666662 5-Amino-2-propoxybenzoic acid CAS No. 13851-59-7

5-Amino-2-propoxybenzoic acid

Cat. No. B1666662
CAS RN: 13851-59-7
M. Wt: 195.21 g/mol
InChI Key: WLXTWCDTEYNQMC-UHFFFAOYSA-N
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Description

Benzoic acid, 5-amino-2-propoxy- is a bioactive chemical.

Scientific Research Applications

Unnatural Amino Acid Applications

5-Amino-2-propoxybenzoic acid and its derivatives, like 5-amino-2-methoxybenzoic acid, have been used in the creation of unnatural amino acids. For instance, an unnatural amino acid named Hao, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. These amino acids can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques, expanding the potential for novel peptide-based therapeutics and research tools (Nowick et al., 2000).

Antioxidant and Anti-Inflammatory Properties

Research into the derivatives of 5-Amino-2-propoxybenzoic acid, like 5-aminosalicylic acid (5-ASA), has revealed its potential in eliminating superoxide radical anions (O2•−), suggesting anti-inflammatory and antioxidant properties. This elimination process involves a proton-coupled electron transfer mechanism, providing insights into the therapeutic potential of these compounds in conditions like ulcerative colitis (Nakayama & Honda, 2021).

Therapeutic Applications in Gastrointestinal Disorders

5-Aminosalicylic acid, a derivative of 5-Amino-2-propoxybenzoic acid, has been studied for its therapeutic applications in gastrointestinal disorders, particularly in the context of microscopic colitis. While certain studies have not found significant improvement with 5-ASA therapy in specific conditions, its role in gastrointestinal health continues to be a topic of research, indicating the potential therapeutic relevance of 5-Amino-2-propoxybenzoic acid and its derivatives (Józefczuk & Woźniewicz, 2011).

Photodynamic Therapy and Fluorescent Diagnosis

Derivatives of 5-Amino-2-propoxybenzoic acid, such as 5-aminolevulinic acid (ALA), are used in photodynamic therapy, fluorescent diagnosis, and fluorescent-guided resection. ALA leads to the accumulation of photosensitizer protoporphyrin IX (PpIX) in tumor tissues, making it a valuable tool in cancer diagnosis and treatment. This application showcases the potential of 5-Amino-2-propoxybenzoic acid derivatives in oncology and diagnostic imaging (Anderson et al., 2010).

Drug Synthesis and Optimization

5-Amino-2-propoxybenzoic acid and its analogs are instrumental in the synthesis of various drugs and chemical compounds. For example, the optimized synthesis method of 5-amino-2-(P-aminophenyl) benzoxazole demonstrates the utility of these compounds in creating high-purity products for potential pharmaceutical applications (Mei-xia, 2011).

properties

CAS RN

13851-59-7

Product Name

5-Amino-2-propoxybenzoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-amino-2-propoxybenzoic acid

InChI

InChI=1S/C10H13NO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5,11H2,1H3,(H,12,13)

InChI Key

WLXTWCDTEYNQMC-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS RN

13851-59-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, 5-amino-2-propoxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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